molecular formula C6H9N3O2S B13956937 N-ethylpyrazine-2-sulfonamide

N-ethylpyrazine-2-sulfonamide

Cat. No.: B13956937
M. Wt: 187.22 g/mol
InChI Key: MUBHPRBULFXQGV-UHFFFAOYSA-N
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Description

N-ethylpyrazine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylpyrazine-2-sulfonamide typically involves the reaction of pyrazine-2-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pyrazine-2-sulfonyl chloride+EthylamineThis compound+HCl\text{Pyrazine-2-sulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} Pyrazine-2-sulfonyl chloride+Ethylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinamides or sulfenamides

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

N-ethylpyrazine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial effects observed with sulfonamide drugs.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A commonly used sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.

    Sulfanilamide: The parent compound of the sulfonamide class.

Uniqueness

N-ethylpyrazine-2-sulfonamide is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties compared to other sulfonamides

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-ethylpyrazine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-5-7-3-4-8-6/h3-5,9H,2H2,1H3

InChI Key

MUBHPRBULFXQGV-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CN=C1

Origin of Product

United States

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